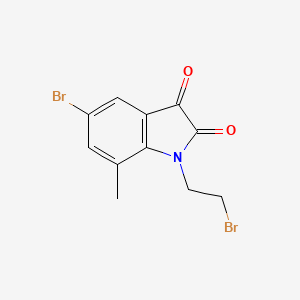![molecular formula C18H26N2O3 B7543713 5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B7543713.png)
5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MK-677 or Ibutamoren, and it has been shown to have a wide range of effects on the body, including increasing growth hormone levels, improving muscle mass and bone density, and reducing body fat. In
Mecanismo De Acción
The mechanism of action of 5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid is not fully understood. However, it is believed to work by stimulating the release of growth hormone from the pituitary gland. This is thought to occur through the activation of the ghrelin receptor, which is a receptor that is involved in the regulation of appetite and energy balance.
Biochemical and Physiological Effects
In addition to its effects on growth hormone secretion, 5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid has been shown to have a range of other biochemical and physiological effects. These include improving insulin sensitivity, increasing muscle mass and bone density, reducing body fat, and improving sleep quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid in lab experiments is its ability to increase growth hormone levels in the body. This can be useful for studying the effects of growth hormone on various physiological processes. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to control the dose and timing of the compound, which can make it challenging to study its effects in a precise and controlled manner.
Direcciones Futuras
There are many potential future directions for research on 5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid. One area of interest is in studying its effects on aging and age-related diseases. Another area of research is in exploring its potential as a treatment for conditions such as osteoporosis and muscle wasting. Additionally, there is interest in developing new compounds that are similar to 5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid but have improved properties, such as greater potency or better selectivity for specific receptors.
Métodos De Síntesis
The synthesis of 5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid involves a complex series of chemical reactions. The starting material for the synthesis is 2-amino-2-methylpropionic acid, which is reacted with phthalic anhydride to form the corresponding imide. The imide is then reacted with hydrazine to form the hydrazide, which is subsequently reacted with 3-methylbutanoyl chloride to form the final product, 5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid.
Aplicaciones Científicas De Investigación
5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of growth hormone secretion. Studies have shown that this compound can increase growth hormone levels in the body, which can lead to a range of beneficial effects, including improved muscle mass and bone density, reduced body fat, and increased energy levels.
Propiedades
IUPAC Name |
5-(azepan-1-yl)-2-(3-methylbutanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13(2)11-17(21)19-16-8-7-14(12-15(16)18(22)23)20-9-5-3-4-6-10-20/h7-8,12-13H,3-6,9-11H2,1-2H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWPCGAQHCCKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)N2CCCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide](/img/structure/B7543644.png)

![N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B7543674.png)

![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7543679.png)
![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-5-morpholin-4-ylbenzoic acid](/img/structure/B7543682.png)
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7543690.png)
![2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid](/img/structure/B7543695.png)
![N,N-dimethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B7543702.png)

![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,4-difluorobenzamide](/img/structure/B7543721.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B7543727.png)